3,5-Bis(aminomethyl)pyridine
Overview
Description
3,5-Bis(aminomethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyridine derivative that contains two amino groups, making it an excellent candidate for various applications in synthetic chemistry and biochemistry.
Scientific Research Applications
Medicinal Chemistry
3,5-Bis(aminomethyl)pyridine: is a versatile building block in medicinal chemistry. It’s used to synthesize ligands that can bind to various biological targets. For instance, it can be transformed into Schiff bases, which are known for their wide range of bioactivities, including antibacterial, antiviral, and anticancer properties .
Agrochemical Research
In agrochemical research, pyridine derivatives play a crucial role in the development of new pesticides and herbicides. The unique properties of 3,5-Bis(aminomethyl)pyridine make it a candidate for creating compounds that can protect crops from pests and diseases .
Analytical Methods
This compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatographic techniques for the detection and quantification of various substances .
Biochemistry Research
In biochemistry, 3,5-Bis(aminomethyl)pyridine is used to study enzyme mechanisms and metabolic pathways. It serves as a mimic for naturally occurring compounds, helping to elucidate the biochemical processes within living organisms .
Pharmaceutical Applications
Pharmaceutical applications of 3,5-Bis(aminomethyl)pyridine include its use as an intermediate in drug synthesis. It’s particularly valuable in the creation of drugs that target the central nervous system, due to its ability to cross the blood-brain barrier .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is basic and is often used as a ligand in organic synthesis .
Mode of Action
3,5-Bis(aminomethyl)pyridine interacts with its targets to catalyze reactions and prepare metal complexes . It can be used in organic synthesis to catalyze the addition reaction of aldehydes and ketones, Michael addition reaction, etc .
Result of Action
It is known that this compound can catalyze various reactions in organic synthesis .
Action Environment
It should be stored in a dry, well-ventilated place, away from fire and oxidizing agents .
properties
IUPAC Name |
[5-(aminomethyl)pyridin-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFFNLXWZKPRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635070 | |
Record name | (Pyridine-3,5-diyl)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(aminomethyl)pyridine | |
CAS RN |
94413-66-8 | |
Record name | (Pyridine-3,5-diyl)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of 3,5-bis(aminomethyl)pyridine on the cyclodextrin dimer affect the dioxygen affinity of the resulting supramolecular complex?
A1: The research [] indicates that when 3,5-bis(aminomethyl)pyridine is used as a linker at the 2,2' or 3,3' positions of a cyclodextrin dimer, it results in a supramolecular complex with lower dioxygen affinity compared to complexes where an imidazole linker is present at the 3 and 3' positions. The study synthesized a specific cyclodextrin dimer, Py3NHCD, using 3,5-bis(aminomethyl)pyridine to link two per-O-methylated β-cyclodextrin units. This dimer, when complexed with tetrakis(4-sulfonatophenyl)porphinatoiron(II) (Fe(II)TPPS), exhibited a lower dioxygen affinity (P(1/2)(O2) = 70 ± 5 Torr) compared to its imidazole-linked counterpart, Im3NHCD (P(1/2)(O2) = 1.5 ± 0.1 Torr). This suggests that both the chemical nature (imidazole vs. pyridine) and the specific position of the linker on the cyclodextrin units significantly influence the dioxygen binding properties of the resulting supramolecular complex.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.